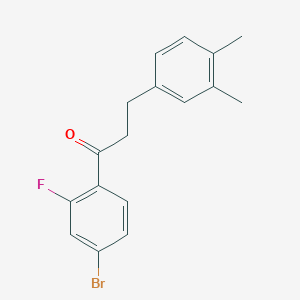
4'-Bromo-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4'-Bromo-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone, or 4-Bromo-3-DMFPP, is a synthetic compound that has been studied in a variety of scientific research applications. It is a member of the phenylpropanoid family of compounds, which are derived from the phenylpropane class of aromatic hydrocarbons. This compound has been used in a variety of scientific studies due to its unique properties, such as its ability to act as a substrate for various enzymes, its ability to interact with other compounds, and its ability to act as a ligand in certain biochemical processes.
Scientific Research Applications
Fluorination Techniques
The research conducted by Koudstaal and Olieman (2010) explored the fluorination of bromo-dimethylphenol derivatives using xenon difluoride, highlighting a methodology that could potentially be applied to compounds similar to 4'-Bromo-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone. Their study demonstrated the production of various fluorinated compounds, emphasizing the versatility of fluorination reactions in modifying aromatic compounds for different scientific applications (Koudstaal & Olieman, 2010).
Electrophilic Substitution Reactions
Brittain et al. (1982) investigated electrophilic substitution reactions, which are crucial for understanding the chemical behavior of complex molecules like this compound. Their work on bromination and rearrangement of dimethylphenol derivatives provides a foundation for predicting and controlling the reactivity of such compounds in synthetic chemistry (Brittain et al., 1982).
Bromination Mechanisms
Another study by Brittain et al. (1979) focused on bromination mechanisms, offering insights into the transformation and rearrangement processes that such bromo-dimethylphenyl compounds undergo. Understanding these mechanisms is crucial for designing targeted chemical syntheses and modifications (Brittain et al., 1979).
Inhibition Properties
Balaydın et al. (2012) synthesized bromophenols, including compounds structurally related to this compound, to study their inhibitory properties against carbonic anhydrase. Such research highlights the potential biomedical applications of these compounds in drug development and understanding enzyme inhibition (Balaydın et al., 2012).
Polymerization Studies
Percec and Wang (1991) described the phase transfer catalyzed polymerization of bromo-dimethylphenol, which could be relevant to the polymerization behavior of similar compounds like this compound. Their findings contribute to the understanding of how such compounds can be used in creating new polymeric materials with specific properties (Percec & Wang, 1991).
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJBQZVMJANHNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644857 |
Source


|
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-67-4 |
Source


|
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)
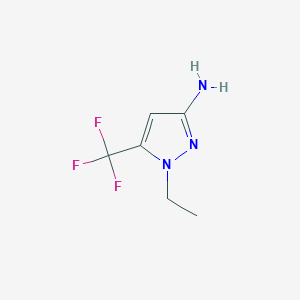
![[3-(1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B1293131.png)
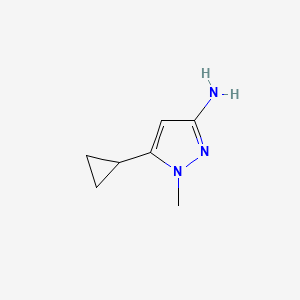
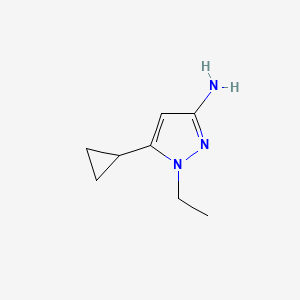
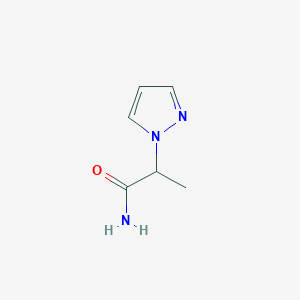
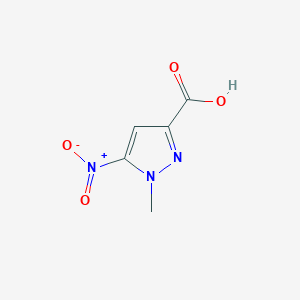
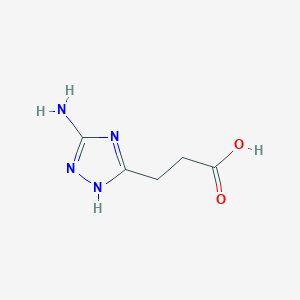
![5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1293143.png)
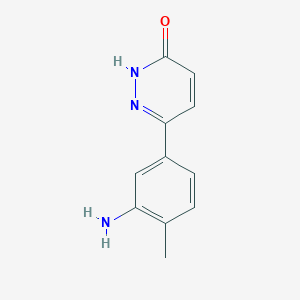
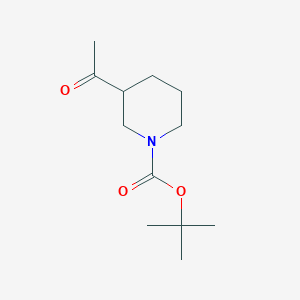
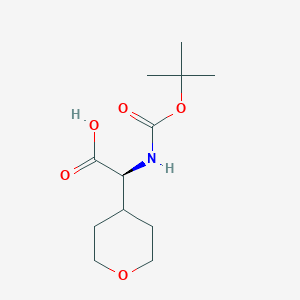

![2,4,5-Trimethylthieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1293153.png)